molecular formula C13H17ClN2O B1663820 Tacrine hydrochloride monohydrate CAS No. 206658-92-6

Tacrine hydrochloride monohydrate

Cat. No.: B1663820
CAS No.: 206658-92-6
M. Wt: 252.74 g/mol
InChI Key: PXGRMZYJAOQPNZ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tacrine hydrochloride monohydrate primarily targets acetylcholinesterase , a key enzyme involved in the breakdown of acetylcholine, a neurotransmitter crucial for memory and cognition . By inhibiting this enzyme, Tacrine increases the concentration of acetylcholine in the brain, which is beneficial for patients with Alzheimer’s disease .

Mode of Action

Tacrine is a reversible cholinesterase inhibitor . It binds to acetylcholinesterase and inactivates it, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine at cholinergic synapses, enhancing cholinergic function .

Biochemical Pathways

The primary biochemical pathway affected by Tacrine is the cholinergic pathway . By inhibiting acetylcholinesterase, Tacrine increases the concentration of acetylcholine at synapses, enhancing the transmission of signals in the cholinergic pathway . This is particularly important in Alzheimer’s disease, where there is a deficiency of acetylcholine due to the loss of cholinergic neurons .

Pharmacokinetics

Tacrine is rapidly and well absorbed with peak plasma concentrations achieved within 0.5 to 3 hours after oral administration . It has a wide tissue distribution and is extensively metabolized in the liver, primarily by the cytochrome P450 IA2 isozyme . The elimination half-life of Tacrine is short, ranging from 1.5 to 2.5 hours after single oral and intravenous doses, and 2.9 to 3.6 hours after multiple oral doses . Its bioavailability is low following oral intake due to extensive first-pass metabolism .

Result of Action

The primary molecular effect of Tacrine is the inhibition of acetylcholinesterase , leading to an increase in acetylcholine levels . On a cellular level, this results in enhanced cholinergic function, which can improve cognitive function in patients with Alzheimer’s disease .

Action Environment

The action of Tacrine can be influenced by various environmental factors. For instance, the presence of other drugs can affect its pharmacokinetics. For example, coadministration of cimetidine, a drug used to treat peptic ulcers, can lead to an elevation of plasma Tacrine concentrations . Additionally, the efficacy and safety of Tacrine can be influenced by the patient’s liver function, as Tacrine is extensively metabolized in the liver .

Biochemical Analysis

Biochemical Properties

Tacrine Hydrochloride Monohydrate is a parasympathomimetic, a reversible cholinesterase inhibitor that enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .

Cellular Effects

This compound exerts its effects on various types of cells, particularly neurons in the brain. It influences cell function by enhancing cholinergic function, which is crucial for memory and cognition .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to acetylcholinesterase, inhibiting its activity, and thereby increasing the levels of acetylcholine in the brain . This results in enhanced cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Temporal Effects in Laboratory Settings

It is known that the drug has a relatively short half-life, necessitating multiple daily doses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. High doses can lead to adverse effects such as hepatotoxicity, while lower doses are generally well-tolerated .

Metabolic Pathways

The major form of metabolism of this compound is in the liver via hydroxylation of the benzylic carbon by Cytochrome P450 1A2. This forms the major metabolite 1-hydroxy-tacrine (velnacrine) which is still active .

Transport and Distribution

It is known that the drug can cross the blood-brain barrier, which allows it to exert its effects on the central nervous system .

Subcellular Localization

Given its mechanism of action, it is likely that it interacts with acetylcholinesterase at the synaptic cleft in neurons .

Chemical Reactions Analysis

Types of Reactions: Tacrine hydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions include various derivatives of tacrine, which can have different pharmacological properties and reduced hepatotoxicity .

Scientific Research Applications

Tacrine hydrochloride hydrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Donepezil: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor with a similar mechanism of action.

    Galantamine: Another compound used to enhance cholinergic function.

Uniqueness: Tacrine hydrochloride hydrate is unique due to its specific structure and the ability to form various derivatives with reduced hepatotoxicity . Its use of deep eutectic solvents in synthesis also highlights its potential for greener production methods .

Properties

IUPAC Name

1,2,3,4-tetrahydroacridin-9-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2.ClH.H2O/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGRMZYJAOQPNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80221711
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424070
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

206658-92-6, 7149-50-0
Record name 1,2,3,4-Tetrahydro-9-acridinamine hydrochloride hydrate (1:?:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=206658-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tacrine hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tacrine hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80221711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tacrine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TACRINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQ603P8SBL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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